N-(3-chloro-4-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide
Overview
Description
N-(3-chloro-4-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide is a useful research compound. Its molecular formula is C15H12ClN3OS and its molecular weight is 317.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.0389609 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structure and Activity Relationships
In the realm of medicinal chemistry, the synthesis and biological evaluation of various derivatives related to N-(3-chloro-4-methylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide have been extensively explored. For example, studies have investigated the structure-activity relationships of compounds with modifications at specific positions, analyzing their potential as opioid kappa agonists and their analgesic effects in mouse models. These investigations have led to the discovery of compounds with significant biological activity, highlighting the importance of structural modifications in enhancing activity and specificity (Barlow et al., 1991; Costello et al., 1991).
Anticancer Properties
The compound and its derivatives have also been assessed for their anticancer properties. Research has synthesized and evaluated various derivatives for their activity against different cancer cell lines, indicating potential as anticancer agents. These studies contribute to the development of novel therapeutic options for cancer treatment (Evren et al., 2019; Mohareb et al., 2013).
Environmental Impact and Metabolism
Environmental studies have considered the metabolism and impact of related chloroacetamide herbicides, elucidating their metabolic pathways in human and rat liver microsomes. This research aids in understanding the environmental fate and potential health effects of these compounds (Coleman et al., 2000).
Insecticidal Activity
Investigations into the insecticidal activity of pyridine derivatives have shown promising results against agricultural pests. This application is crucial for developing more effective and less harmful pesticides (Bakhite et al., 2014).
Synthesis and Chemical Properties
Chemical synthesis research has focused on developing new methods for creating various derivatives of this compound, exploring their chemical properties and potential applications. These studies contribute to the broader field of synthetic chemistry and the development of novel compounds with specific properties (Grimwood et al., 2011).
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3-cyanopyridin-2-yl)sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-10-4-5-12(7-13(10)16)19-14(20)9-21-15-11(8-17)3-2-6-18-15/h2-7H,9H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJXZJCMYNYRBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C#N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.